molecular formula C10H12N2O B15313187 2-(4-Amino-1H-indol-1-yl)ethan-1-ol CAS No. 1253225-86-3

2-(4-Amino-1H-indol-1-yl)ethan-1-ol

Cat. No.: B15313187
CAS No.: 1253225-86-3
M. Wt: 176.21 g/mol
InChI Key: HSHSWQCMPASSBN-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-indol-1-yl)ethan-1-ol, with the CAS number 1253225-86-3, is a synthetic indole derivative of significant interest in medicinal chemistry and organic synthesis. This compound, with the molecular formula C 10 H 12 N 2 O and a molecular weight of 176.22 g/mol, belongs to the class of simple indole alkaloids. The indole pharmacophore is a privileged scaffold widely distributed in bioactive natural products and is a key structural component in many compounds isolated from marine organisms . The specific substitution pattern of this compound, featuring a 4-amino group and an N1-linked ethanol chain, makes it a valuable molecular building block. Research into indole derivatives has shown that functionalization at the N1 position is particularly associated with a range of promising biological activities, including anti-inflammatory and antifungal properties . Furthermore, related simple indole alkaloids with substitutions at the C3 position, such as Tryptophol (2-(1H-Indol-3-yl)ethan-1-ol), have been isolated from marine sponges and demonstrate sleep-inducing biological functions . This highlights the broader therapeutic potential of substituted indole-ethanols in pharmacological research. As a key intermediate, this compound is primarily used in scientific research for the design and synthesis of novel molecules. Its structure serves as a core template for exploring new chemical spaces in drug discovery programs, particularly those aimed at developing oncology, anti-infective, and anti-inflammatory agents . Researchers utilize this compound to build more complex structures, study structure-activity relationships (SAR), and investigate novel mechanisms of action. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

1253225-86-3

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(4-aminoindol-1-yl)ethanol

InChI

InChI=1S/C10H12N2O/c11-9-2-1-3-10-8(9)4-5-12(10)6-7-13/h1-5,13H,6-7,11H2

InChI Key

HSHSWQCMPASSBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1H-indol-1-yl)ethan-1-ol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include a suitable phenylhydrazine derivative and an appropriate aldehyde or ketone .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1H-indol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

2-(4-Amino-1H-indol-1-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1H-indol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The amino group and ethan-1-ol group can also contribute to the compound’s activity by forming hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

Key Observations :

  • Amino Group Positioning: The 4-amino group in the target compound distinguishes it from analogs like YTK-A76 (3,4-bis-benzyloxy) or HCQ (quinoline-amino).

Anticancer Activity

  • Indole-imidazole Hybrids : Exhibit anticancer activity via intercalation or enzyme inhibition (e.g., topoisomerase). The target compound’s amino group may enhance DNA binding.
  • Nitroimidazole Derivatives : Antimicrobial via nitro group reduction; the absence of nitro in the target compound suggests divergent mechanisms.

Antioxidant Potential

  • 3-(2-Triazolyl)indoles : Demonstrated radical-scavenging activity. The hydroxyl group in the target compound may similarly act as a redox-active site.

Q & A

Q. What strategies mitigate common synthetic challenges, such as low yields or byproduct formation?

  • Troubleshooting :
  • Byproduct Reduction : Use scavenger resins (e.g., QuadraSil™ AP for amine byproducts) .
  • Yield Improvement : Optimize stoichiometry (1:1.2 indole:ethylene oxide) and employ flow chemistry for scalable production .

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